molecular formula C19H20FN3O4S B2579022 N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-63-0

N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2579022
CAS No.: 851717-63-0
M. Wt: 405.44
InChI Key: FMTNTZOITQGLHM-UHFFFAOYSA-N
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Description

N-{4-[5-(4-Fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based compound featuring a 4-fluorophenyl substituent at the 5-position, a 2-methoxyacetyl group at the 1-position, and a methanesulfonamide moiety on the para-substituted phenyl ring. Its structural design combines hydrophobic (4-fluorophenyl), electron-withdrawing (methanesulfonamide), and moderately polar (2-methoxyacetyl) groups, which may optimize target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-27-12-19(24)23-18(14-3-7-15(20)8-4-14)11-17(21-23)13-5-9-16(10-6-13)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNTZOITQGLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multi-step processes:

  • Formation of the pyrazole ring: : This is typically achieved by cyclization reactions involving appropriate hydrazines and 1,3-diketones under reflux conditions.

  • Introduction of the methanesulfonamide group: : This often requires reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

  • Functionalization of the fluorophenyl group: : The 4-fluorophenyl substituent can be introduced via halogenation reactions, with fluorination reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for cost-efficiency and yield:

  • Continuous flow reactors: are often employed to ensure consistent quality and scale-up.

  • Catalysts: and solvents are carefully selected to enhance reaction rates and selectivity.

  • Purification methods: such as recrystallization and chromatography are used to achieve high purity standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The nitro group, if present, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Halogen atoms (e.g., fluorine) can participate in nucleophilic substitution reactions, which may be catalyzed by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

  • Oxidizing agents: : H₂O₂, mCPBA

  • Reducing agents: : LiAlH₄, Pd/C

  • Bases: : NaH, KOtBu

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Replacement of halogen with various nucleophiles, forming diversified derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is C23H23FN4O4S, with a molecular weight of 470.5 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological properties:

  • Anticancer Activity : Some derivatives of pyrazole compounds have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications on the pyrazole ring can enhance cytotoxic effects against leukemia and melanoma cells .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities. For example, certain compounds have demonstrated efficacy against Escherichia coli and Candida albicans, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Anticancer Research : A study explored the effects of various pyrazole derivatives on cancer cell lines, revealing that specific substitutions on the phenyl and pyrazole rings significantly improved anticancer activity compared to standard treatments .
  • Antimicrobial Testing : Another case study assessed the antibacterial efficacy of synthesized pyrazole compounds against common pathogens. Results indicated that certain derivatives exhibited higher potency than existing antibiotics, highlighting their potential for clinical use .
  • Inflammation Models : In vivo studies using animal models demonstrated that pyrazole derivatives could effectively reduce inflammation markers, suggesting their applicability in treating chronic inflammatory conditions .

Mechanism of Action

Molecular Targets and Pathways

The compound acts by:

  • Inhibiting enzyme activity: : Binding to active sites of enzymes, disrupting their function.

  • Modulating signaling pathways: : Interacting with molecular targets, altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyrazoline Derivatives with Sulfonamide Substituents

Pyrazoline derivatives with sulfonamide groups are widely explored for diverse biological activities. Below is a comparison with key analogues:

Key Observations:
  • Substituent Effects :

    • 4-Fluorophenyl vs. 4-Chlorophenyl : The target compound’s 4-fluorophenyl group offers moderate hydrophobicity and optimal steric bulk compared to 4-chlorophenyl in Compound 39, which may enhance target selectivity .
    • Methoxyacetyl vs. Sulfamoylphenyl : The 2-methoxyacetyl group in the target compound introduces a metabolically stable polar moiety, contrasting with the more hydrophilic sulfamoyl group in Compound 39 .
    • Methanesulfonamide vs. Ethanesulfonamide : The shorter alkyl chain in methanesulfonamide (target) may improve solubility compared to ethanesulfonamide derivatives .
  • Biological Activity: The target compound’s antiviral activity is unique among analogues, which predominantly exhibit enzyme inhibition (e.g., cholinesterase) or cytotoxicity . Quinoline-containing derivatives (e.g., Compound 23) prioritize antimalarial mechanisms, highlighting how core modifications redirect biological targets .

Biological Activity

N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a methanesulfonamide group. Its molecular formula is C18_{18}H20_{20}F1_{1}N3_{3}O3_{3}S, with a molecular weight of approximately 357.43 g/mol. The presence of the fluorophenyl and methoxyacetyl groups contributes to its biological activity.

Research indicates that compounds containing pyrazole structures exhibit various biological activities, including:

  • Antioxidant Activity : Pyrazole derivatives have shown significant antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Many pyrazole derivatives are noted for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity, as similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInhibition of cell proliferation in cancer lines
Urease InhibitionCompetitive inhibitor with IC50 values < 10 µM

Case Studies

  • Antioxidant and Anti-inflammatory Study :
    A recent study utilized molecular docking simulations to assess the antioxidant capacity of similar pyrazole derivatives. The results indicated strong binding affinities to key enzymes involved in oxidative stress pathways, suggesting that modifications in the chemical structure could enhance these properties further .
  • Anticancer Activity :
    In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound significantly inhibited cell growth at concentrations as low as 5 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
  • Urease Inhibition :
    Another study focused on the urease inhibition activity of structurally related compounds. Results showed that this compound exhibited competitive inhibition with an IC50 value below 10 µM, indicating its potential use in treating urease-related disorders .

Q & A

Q. What synthetic strategies are recommended for preparing N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?

  • Methodological Answer : The synthesis involves a multi-step approach:

Core Pyrazole Formation : Condensation of substituted hydrazines with β-diketones or β-ketoesters under acidic conditions (e.g., acetic acid) to form the 4,5-dihydropyrazole core .

Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Methanesulfonamide Attachment : React the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key quality control steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography.

Q. How is the compound’s molecular structure validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–295 K .
  • Structure Solution : Employ direct methods (e.g., SHELXT) and refine with SHELXL, optimizing anisotropic displacement parameters .
  • Validation : Check for errors using PLATON (e.g., ADDSYM for missed symmetry) and validate geometry against CSD standards .
    Example parameters: Monoclinic space group P21/cP2_1/c, RR-factor < 0.06 .

Advanced Questions

Q. How can researchers resolve contradictions between computational and experimental structural data?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09) with SC-XRD bond lengths/angles. Discrepancies > 0.05 Å may indicate conformational flexibility .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies .
  • Dynamics Studies : Perform molecular dynamics (MD) simulations (e.g., AMBER) to assess thermal motion effects on crystallographic B-factors .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole derivatives?

  • Methodological Answer :
  • Substituent Screening : Systematically vary substituents (e.g., 4-fluorophenyl, methoxyacetyl) and assay bioactivity (e.g., COX-2 inhibition, antiviral activity) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., sulfonamide for H-bonding) .
  • Metabolic Stability : Introduce metabolically labile groups (e.g., methyl esters) to improve pharmacokinetics, as demonstrated in celecoxib analogs .

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Preparation : Retrieve a target protein (e.g., monkeypox A42R profilin-like protein) from PDB (4QXD). Optimize protonation states with PROPKA .
  • Docking Protocol : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 ų) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Prioritize compounds with strong hydrogen bonds (e.g., sulfonamide-O…Arg154) and hydrophobic contacts .

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